Hippuristanol
Description
Properties
IUPAC Name |
(1S,2S,3'S,4S,6R,7R,8R,9S,11S,12S,13S,16R,18S)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O5/c1-15-13-28(33-24(15,2)3)27(6,31)23-21(32-28)12-19-18-8-7-16-11-17(29)9-10-25(16,4)22(18)20(30)14-26(19,23)5/h15-23,29-31H,7-14H2,1-6H3/t15-,16-,17+,18-,19-,20-,21-,22+,23-,25-,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHXKNOXVBFETI-SHCCRYCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C3C(O2)CC4C3(CC(C5C4CCC6C5(CCC(C6)O)C)O)C)(C)O)OC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C[C@@H]([C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C)(C)O)OC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433627 | |
| Record name | Hippuristanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80442-78-0 | |
| Record name | Hippuristanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80442-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hippuristanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIPPURISTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45PK2NS4NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactions Analysis
Hippuristanol undergoes various chemical reactions, primarily involving its interaction with eukaryotic initiation factor 4A. It binds to the carboxyl-terminal domain of eukaryotic initiation factor 4A, locking it in a closed conformation and inhibiting its RNA binding This interaction is crucial for its inhibitory effects on protein synthesis
Scientific Research Applications
Scientific Research Applications
-
Cancer Therapy
- Inhibition of Tumor Growth : Hippuristanol has been shown to significantly inhibit the growth of various cancer cell lines, including primary effusion lymphoma and T-cell tumors. In vivo studies demonstrated its efficacy in xenograft models, where it induced apoptosis and cell-cycle arrest by downregulating cell-cycle regulators such as cyclin D1/D2 and CDK4/CDK6 .
- Synergistic Effects : The compound exhibits synergistic effects when combined with other chemotherapeutic agents, such as Bcl-2 inhibitors (e.g., ABT-737), enhancing apoptosis in lymphoma and leukemia cells .
-
Viral Infections
- Anti-Viral Activity : this compound has been investigated for its anti-viral properties, particularly against Herpes Simplex Virus 1 (HSV-1) and Influenza A virus. Its mechanism involves disrupting the translation of viral mRNAs that rely on eIF4A, potentially offering a therapeutic avenue for treating viral infections .
- Basic Research
Data Table: Summary of Key Findings on this compound
Case Studies
- Primary Effusion Lymphoma :
- T-Cell Tumors :
- Viral Translation Studies :
Future Perspectives
The ongoing research into this compound's pharmacokinetics and pharmacodynamics is critical for its development as a therapeutic agent. Understanding which tumor types are most responsive to eIF4A inhibition will help tailor treatment approaches. Additionally, identifying biomarkers for effective monitoring of eIF4A inhibition will be essential as this compound progresses through clinical trials .
Mechanism of Action
Hippuristanol exerts its effects by binding to the carboxyl-terminal domain of eukaryotic initiation factor 4A, a DEAD-box RNA helicase. This binding locks eukaryotic initiation factor 4A in a closed conformation, inhibiting its RNA binding and, consequently, the recruitment of ribosomes to messenger RNA templates . This inhibition disrupts the translation of messenger RNAs, particularly those with extensive secondary structures in their 5′ leader regions .
Comparison with Similar Compounds
This compound vs. Rocaglates
- Specificity: this compound selectively targets eIF4A isoforms I/II, whereas rocaglates (e.g., CR-1-31-B) also affect splice variants .
- Therapeutic Window: this compound shows lower cytotoxicity in non-cancer cells (e.g., PBMCs) compared to rocaglates .
This compound vs. Pateamine A
- Binding Site: this compound binds the C-terminal domain, while pateamine A targets the N-terminal domain .
- Antiviral Spectrum: this compound inhibits eIF4A-dependent viruses (e.g., FCV), whereas pateamine A has broader activity against eIF4A/4E-dependent viruses .
This compound vs. Silvestrol
- Mechanistic Outcome: this compound blocks eIF4A-RNA interactions, while silvestrol traps eIF4A on RNA, depleting free helicase .
- Structural Complexity: this compound’s steroidal scaffold offers distinct pharmacokinetic properties compared to silvestrol’s flavagline backbone .
Key Data Tables
Table 1. Antiproliferative Activity of this compound
Table 2. Antiviral Activity of this compound
| Virus | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| Feline Calicivirus (FCV) | 1.0 | Complete inhibition of RNA translation | |
| Murine Norovirus (MNV) | 0.2 | Blockade of eIF4A-mRNA binding |
Biological Activity
Hippuristanol is a polyhydroxysteroid derived from the gorgonian Isis hippuris, recognized for its significant biological activity, particularly in cancer research. This compound primarily functions as an inhibitor of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), which is crucial for the recruitment of ribosomes to mRNA templates. The following sections detail its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
This compound selectively inhibits eIF4A by binding to its carboxyl-terminal domain, locking it in a closed conformation that prevents RNA binding. This inhibition affects the translation initiation of mRNAs that are dependent on eIF4A, particularly those associated with oncogenic and pro-survival pathways. The compound has been shown to significantly reduce overall protein synthesis in treated cells, with studies indicating a reduction of approximately 60% in protein synthesis after treatment with 10 µM of this compound for six hours .
Primary Effusion Lymphoma (PEL) Cells
Research has demonstrated that this compound induces cell cycle arrest and apoptosis in PEL cells. Treatment with this compound resulted in:
- Cell Cycle Arrest : A significant increase in the G1 phase population was observed, coupled with a decrease in S and G2/M phases, indicating effective cell cycle inhibition .
- Apoptosis Induction : The compound activated caspases and led to apoptosis, as evidenced by increased Apo2.7 staining in treated cells .
- Downregulation of Regulatory Proteins : Western blot analyses revealed that this compound decreased the expression of cyclin D2, CDK2, CDK4, CDK6, XIAP, and Mcl-1 proteins, which are critical for cell cycle progression and survival .
In Vivo Studies
In xenograft mouse models inoculated with PEL cells, treatment with this compound significantly inhibited tumor growth and invasion compared to untreated controls. This suggests that this compound not only affects cancer cells in vitro but also exhibits potent anti-tumor activity in vivo .
Comparative Table of Biological Effects
Case Studies and Research Findings
- This compound's Impact on Translation Initiation : A study identified that this compound effectively inhibits translation initiation by blocking eIF4A activity. This was supported by experiments showing that resistance mutations to this compound could be generated through CRISPR/Cas9 techniques, highlighting the specific targeting mechanism of the compound .
- Antiproliferative Properties : In vitro assays have shown that this compound possesses potent antiproliferative properties across various cancer cell lines, including those resistant to other forms of chemotherapy. The compound's ability to target specific mRNA structures makes it a promising candidate for further therapeutic development against cancers reliant on eIF4A .
- Potential Therapeutic Applications : Given its unique mechanism of action and effectiveness against PEL cells, there is growing interest in exploring this compound as a therapeutic agent for other malignancies where eIF4A plays a critical role in tumorigenesis and survival .
Preparation Methods
Total Synthesis of Hippuristanol from Hydrocortisone
Strategic Overview and Starting Material Selection
The first total synthesis of this compound, reported by Li et al., utilized hydrocortisone as a commercially available starting material. Hydrocortisone was chosen for its structural similarity to this compound’s steroidal backbone, enabling strategic functionalization at C3, C11, and C20 positions. The 15-step linear sequence achieved an 11% overall yield, with Hg(II)-catalyzed spiroketalization serving as the cornerstone reaction.
Key Synthetic Steps and Optimization
- Functionalization of Ring A : Hydrocortisone’s C3 ketone was reduced to a β-hydroxyl group, followed by protection as a benzoyl ester. Subsequent oxidation introduced a C1-C2 double bond, establishing the Δ¹⁴,15 diene system critical for later spiroketal formation.
- Spiroketalization : The Hg(II)-catalyzed cyclization of a 3-alkyne-1,7-diol intermediate enabled the construction of the spiroketal core (rings E and F). This step required precise control of stereochemistry at C22 and C24 to replicate the natural product’s configuration.
- Late-Stage Modifications : Deprotection of the C11 and C20 hydroxyl groups, followed by oxidation at C22, finalized the structure. Li et al. emphasized that the C3-α and C11-β hydroxyl orientations were indispensable for bioactivity.
Table 1: Critical Reactions in this compound Synthesis
| Step | Reaction Type | Yield (%) | Key Conditions |
|---|---|---|---|
| 3 | Hg(II)-catalyzed spiroketalization | 78 | Hg(OAc)₂, CH₃CN, 40°C |
| 7 | C11 hydroxyl deprotection | 92 | LiAlH₄, THF, 40°C |
| 12 | C22 oxidation | 85 | PCC, CH₂Cl₂, rt |
Structural Modifications and Analogue Synthesis
Rationale for F-Ring Modifications
To elucidate structure-activity relationships (SAR), researchers synthesized this compound analogues with altered F-ring configurations. Contraction or expansion of the F-ring size and stereochemical adjustments at C22 revealed that the gem-dimethyl groups and spiroketal geometry are critical for eIF4A binding.
Synthesis of F-Ring Analogues
- Ring Contraction : Treatment of γ-butyrolactone derivatives with Grignard reagents (e.g., MeMgI) yielded 3,3,4,4-tetramethylbutyrolactone, which was dehydrated to form 2,2,3,3-tetramethyl-2,3-dihydrofuran. This dihydrofuran served as a precursor for F-ring-contracted analogues (e.g., 11a , IC₅₀ = 0.2 μM).
- Ring Expansion : Baeyer-Villiger oxidation of ketone 16 generated a six-membered lactone, which was converted to 2,2-dimethyl-3,4-dihydropyran. Despite low yields (3–7%), this approach produced active analogues (e.g., 20a , IC₅₀ = 0.6 μM), underscoring the tolerance for larger F-rings.
Table 2: Antiproliferative Activity of this compound Analogues
| Compound | F-Ring Structure | IC₅₀ (μM) | Key Structural Change |
|---|---|---|---|
| Hipp | 5-membered, gem-diMe | 0.07 | Parent compound |
| 11a | 5-membered, monoMe | 0.2 | Loss of one methyl group |
| 20a | 6-membered, gem-diMe | 0.6 | Expanded F-ring with diMe |
| 12b | 5-membered, ethyl | >10 | Ethyl substitution at C22 |
Stereochemical Considerations and Catalytic Innovations
Q & A
Q. What are the primary molecular targets of Hippuristanol, and how do they influence experimental design in cancer biology?
this compound selectively inhibits eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase critical for translation initiation. Researchers should design experiments to assess its effects on ribosome recruitment to mRNA and downstream protein synthesis. Common assays include:
- FRET-based monitoring of eIF4A helicase activity (e.g., using dual-labeled RNA/DNA substrates to track unwinding kinetics) .
- Proliferation assays in cancer cell lines (e.g., IC50 determination) with controls for off-target effects via rescue experiments (e.g., eIF4A overexpression) .
Q. What are validated in vitro and in vivo models for studying this compound’s mechanism of action?
- In vitro : Use cell lines sensitive to translation inhibition (e.g., leukemia, breast cancer) with matched controls (e.g., non-malignant cells). Include cycloheximide (translation elongation inhibitor) as a comparator .
- In vivo : Xenograft models with tumors dependent on oncogenic mRNA translation (e.g., c-MYC-driven models). Monitor tumor growth suppression and correlate with eIF4A activity biomarkers (e.g., phospho-eIF4E levels) .
Q. How do researchers ensure reproducibility in this compound studies given its structural complexity?
- Synthetic standardization : Use commercial suppliers with NMR and HPLC-MS validation for batch consistency.
- Negative controls : Include structural analogs with modified F-ring spiroketal groups (e.g., analogs lacking C22-R configuration) to confirm specificity .
- Dose-response validation : Replicate concentration-dependent effects on eIF4A activity (e.g., 10–60 µM ranges in FRET assays) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s antiproliferative efficacy across cell lines be systematically addressed?
Contradictions may arise from variations in:
- eIF4A isoform expression : Quantify eIF4A-I vs. eIF4A-II levels via qPCR/Western blotting, as this compound preferentially targets eIF4A-I .
- mRNA substrate specificity : Perform ribosome profiling to identify transcripts with 5' UTR secondary structures reliant on eIF4A unwinding.
- Methodological rigor : Adhere to NIH preclinical guidelines for cell line authentication and statistical reporting (e.g., p-value thresholds, effect size calculations) .
Q. What advanced structural-activity relationship (SAR) strategies optimize this compound derivatives for enhanced specificity?
- Core modifications : Synthesize analogs with expanded F-ring spiroketals (e.g., 6-membered rings) and assess helicase inhibition via in vitro ATPase assays .
- Stereochemical analysis : Use X-ray crystallography or molecular docking to map interactions between this compound’s C3/C11/C20 hydroxyl groups and eIF4A’s DEAD-box domain .
- Toxicity profiling : Compare analogs in zebrafish models for developmental toxicity (e.g., tail curvature assays) to prioritize candidates with improved therapeutic indices .
Q. How do researchers reconcile this compound’s dual roles as an antiviral and anticancer agent in experimental frameworks?
- Viral replication assays : Test this compound in models of RNA virus infection (e.g., influenza, HCV) by measuring viral load reduction (RT-qPCR) and host translation shutdown (puromycin incorporation assays) .
- Transcriptome-wide analysis : Combine RNA-seq and ribosome profiling to distinguish host vs. viral mRNA translation suppression.
Methodological Guidance
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit FRET-derived helicase activity data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC50 values .
- Multiple comparison corrections : Use ANOVA with Tukey’s post-hoc test for multi-concentration experiments to avoid Type I errors .
Q. How should researchers validate this compound’s target engagement in complex biological systems?
- Cellular thermal shift assays (CETSA) : Monitor eIF4A thermal stability shifts in lysates treated with this compound .
- CRISPR/Cas9 knockout : Compare this compound sensitivity in wild-type vs. eIF4A-KO cell lines .
Data Interpretation and Reporting
Q. How can researchers address potential biases in this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
